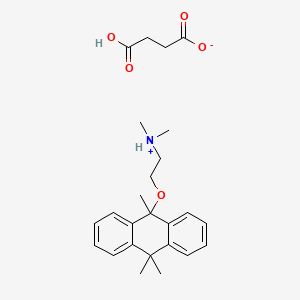

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate

Description

This compound is a succinate salt derived from an ethylamine backbone substituted with a dimethylamino group at position 2 and a 9,10,10-trimethylanthracenyloxy moiety. The anthracene core is modified with three methyl groups (positions 9, 10, and 10), while the succinate counterion enhances solubility and stability.

Properties

CAS No. |

17185-26-1 |

|---|---|

Molecular Formula |

C25H33NO5 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

dimethyl-[2-(9,10,10-trimethylanthracen-9-yl)oxyethyl]azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C21H27NO.C4H6O4/c1-20(2)16-10-6-8-12-18(16)21(3,23-15-14-22(4)5)19-13-9-7-11-17(19)20;5-3(6)1-2-4(7)8/h6-13H,14-15H2,1-5H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

WOFWGPVMOYTNBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate typically involves multiple steps, starting with the preparation of the anthracenyloxy intermediate. This intermediate is then reacted with N,N-dimethyl ethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to specific temperatures and pressures to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- SMILES Notation : CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)OCCN(C)C)C

- InChIKey : TVVKAMUPVIAFHM-UHFFFAOYSA-N

The compound features an anthracene moiety, which is significant for its photophysical properties.

Photophysics and Photochemistry

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate is notable for its photophysical properties, making it a candidate for studies in:

- Fluorescent Probes : The anthracene structure allows for strong fluorescence, which can be utilized in biological imaging and sensing applications.

- Solar Energy Conversion : Its ability to absorb light efficiently can be harnessed in organic photovoltaic devices.

Biological Applications

The compound's interaction with biological systems has been explored in various contexts:

- Drug Delivery Systems : Due to its amine functional groups, it can form complexes with various drugs, enhancing their solubility and bioavailability.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Material Science

In material science, the compound's properties are leveraged for:

- Polymer Synthesis : The amine groups facilitate the formation of polyurethanes and other copolymers that can be tailored for specific applications.

- Nanomaterials : Its ability to interact with nanoparticles opens avenues for creating hybrid materials with enhanced properties.

Data Table: Applications Overview

Case Study 1: Fluorescent Probes in Biological Imaging

A study investigated the use of ethylamine derivatives as fluorescent probes in live-cell imaging. The results indicated that the anthracene moiety provided strong fluorescence under UV light, allowing for real-time tracking of cellular processes. This application has significant implications in cellular biology and drug discovery.

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects of ethylamine derivatives on breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting potential for development as anticancer therapeutics.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Anthracene-Based Derivatives with Sulfonamide/Acetamide Groups

Key structural differences in anthracene derivatives influence solubility, bioactivity, and metabolic interactions:

Metabolic Insights :

- The succinate moiety in the target compound may influence central carbon metabolism. In M. extorquens AM1, succinate cultures show elevated TCA cycle intermediates (citric acid, α-ketoglutarate), while ethylamine cultures activate C2 pathways (e.g., glyoxylic acid, methylsuccinic acid) .

- Fatty acid synthesis (e.g., myristic, palmitic acids) is upregulated in succinate cultures, suggesting lipid metabolism divergence between C2 and C4 substrates .

Ethylamine Derivatives with Pharmacological Activity

Orphenadrine Citrate (N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate):

- Shares a dimethylaminoethyl backbone but substitutes anthracene with a benzyl group.

Sumatriptan Succinate Impurities :

Anthraquinone Derivatives with Modified Solubility

Research Findings and Implications

- Metabolic Modulation : The target compound’s succinate component may redirect metabolic flux in C2 assimilation, as seen in ethylamine cultures with elevated ethylmalonyl-CoA and mesaconyl-CoA (EMC pathway) .

- Therapeutic Potential: Structural parallels to orphenadrine citrate and neuroactive anthracene sulfonamides suggest applications in neurology or oncology.

- Synthetic Challenges : Impurities like N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine Hydrogen Succinate underscore the need for precise functionalization to avoid off-target effects.

Biological Activity

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate (CAS Number: 68162-40-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, properties, and biological effects based on diverse research findings.

The compound has the molecular formula and is classified as a specialty material. Its structure incorporates an anthracene moiety, which is significant for its photophysical properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the anthracene derivative followed by the introduction of the ethylamine and dimethyl groups. The detailed synthetic pathway can be complex and may involve various reagents and conditions.

Antitumor Activity

Research indicates that compounds containing anthracene derivatives often exhibit significant antitumor activity. For instance, studies on similar compounds have shown their ability to inhibit cell growth in various cancer cell lines. The mechanism of action is believed to involve interaction with DNA or disruption of cellular processes related to proliferation .

The biological activity of this compound may be attributed to its structural features that allow it to act as a photosensitizer. This property enables it to generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. Additionally, its interaction with folate-dependent pathways has been noted in related studies .

Case Studies and Research Findings

A number of studies have explored the biological effects of similar compounds:

- Antitumor Efficacy : A study demonstrated that anthracene derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. The inhibition was measured through cell viability assays and showed promising results against L1210 leukemia cells .

- In Vivo Studies : In vivo experiments using mouse models indicated that certain anthracene derivatives exhibited significant tumor reduction without severe toxicity. These findings suggest a favorable therapeutic index for compounds like this compound .

- Phototoxicity : The compound's ability to produce ROS upon UV exposure has been linked to its phototoxic effects on various cell types. This property is particularly useful in photodynamic therapy (PDT), where targeted light exposure can enhance therapeutic outcomes against tumors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.